2-Amino-N-(4-fluorophenyl)-3-methylbutanamide hydrochloride
Overview
Description
2-Amino-N-(4-fluorophenyl)-3-methylbutanamide hydrochloride is a useful research compound. Its molecular formula is C11H16ClFN2O and its molecular weight is 246.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
2-Amino-N-(4-fluorophenyl)-3-methylbutanamide hydrochloride interacts with its targets, potentially HDACs, leading to changes in the acetylation status of histones and other proteins. This can affect gene expression and other cellular processes .
Biochemical Pathways
The compound’s action on HDACs affects the acetylation-deacetylation balance, a key regulatory mechanism in many biochemical pathways. This can influence cell cycle progression, apoptosis, and other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action can include changes in gene expression, cell cycle arrest, and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
2-Amino-N-(4-fluorophenyl)-3-methylbutanamide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression through the acetylation and deacetylation of histones . By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth and differentiation . Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by promoting the activation of apoptotic pathways . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects on cellular metabolism and function make this compound a valuable tool for studying cell biology and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of HDACs, inhibiting their enzymatic activity and leading to the accumulation of acetylated histones . This accumulation results in changes in chromatin structure and gene expression, ultimately affecting cellular processes such as cell cycle progression and apoptosis . Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further influencing cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular behavior . In vivo studies have also shown that this compound can have lasting effects on tissue function and organismal health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and promoting apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity . This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can influence metabolic flux and metabolite levels in cells, further impacting cellular function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters and channels . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, where it interacts with chromatin and influences gene expression . Post-translational modifications, such as phosphorylation and acetylation, can also affect the localization and activity of this compound . Understanding the subcellular distribution of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-methylbutanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-7(2)10(13)11(15)14-9-5-3-8(12)4-6-9;/h3-7,10H,13H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRBBHQRDVPZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.